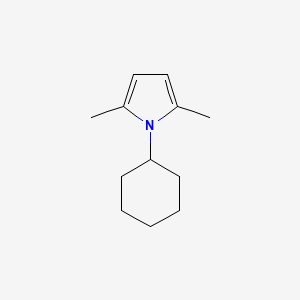

1-Cyclohexyl-2,5-dimethyl-1h-pyrrole

Description

Significance of N-Substituted Pyrrole (B145914) Architectures in Chemical Research

N-substituted pyrroles are five-membered nitrogen-containing heteroaromatic compounds that are considered "privileged scaffolds" in medicinal chemistry. researchgate.net This designation arises from their widespread presence in natural products and their ability to serve as foundational structures for a vast array of biologically active molecules. uctm.eduresearchgate.net The pyrrole core is a key structural component of vital natural products such as heme, chlorophyll, and vitamin B12. wikipedia.orgmdpi.comnih.gov

The true versatility of the pyrrole scaffold is unlocked through substitution, particularly at the nitrogen atom (N-substitution). This modification allows chemists to modulate the electronic properties, solubility, and spatial arrangement of the molecule, which in turn influences its biological activity. digitellinc.com Consequently, N-substituted pyrrole derivatives have been investigated for a wide spectrum of therapeutic applications, demonstrating antimicrobial, anti-inflammatory, analgesic, and anti-tumor activities. nih.govresearchgate.net Recent research has showcased their potential as potent, submicromolar entry inhibitors against diverse filoviruses, including Ebola. acs.orgnih.gov Beyond medicine, these architectures are integral to materials science, finding use in the development of dyes, catalysts, and functional materials for optoelectronics. numberanalytics.comrsc.orgroutledge.com

Table 1: Physicochemical Properties of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole

| Property | Value | Source(s) |

| CAS Number | 24836-02-0 | scbt.com |

| Molecular Formula | C₁₂H₁₉N | scbt.com |

| Molecular Weight | 177.285 g/mol | scbt.com |

| Appearance | White powder | lookchem.com |

Historical Context and Evolution of Pyrrole Chemistry Relevant to this compound Studies

The history of pyrrole chemistry dates back to the 19th century. Pyrrole was first detected in 1834 by F.F. Runge as a component of coal tar and was later isolated from bone pyrolysate in 1857. researchgate.netnumberanalytics.comnumberanalytics.com The elucidation of its structure marked a significant step in the growing field of heterocyclic chemistry. numberanalytics.com

A pivotal moment in the synthesis of pyrrole derivatives occurred in 1884 with the independent discovery of the Paal-Knorr synthesis by German chemists Carl Paal and Ludwig Knorr. wikipedia.orgwikipedia.org This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions, remains one of the most valuable and widely used methods for constructing the pyrrole ring. wikipedia.orgresearchgate.netfiveable.me The synthesis of this compound is classically achieved via the Paal-Knorr reaction between 2,5-hexanedione (B30556) and cyclohexylamine (B46788). While the reaction was discovered in the 1880s, its precise mechanism was not fully understood until the 1990s. wikipedia.org

Over the decades, synthetic methods have evolved significantly. While classical methods like the Hantzsch and Knorr syntheses were also important, modern research has focused on increasing the efficiency and sustainability of these reactions. wikipedia.orgmdpi.com Innovations include the use of heterogeneous catalysts, microwave-assisted synthesis, and solvent-free conditions to create N-substituted pyrroles, making the process more environmentally benign. mdpi.comresearchgate.netmdpi.comresearchgate.net

Table 2: Key Milestones in Pyrrole Chemistry

| Year | Milestone | Significance | Source(s) |

| 1834 | F.F. Runge detects pyrrole in coal tar. | First observation of the pyrrole entity. | researchgate.net |

| 1858 | August Wilhelm von Hofmann elucidates the structure of pyrrole. | Provided foundational structural understanding. | numberanalytics.com |

| 1884 | Carl Paal and Ludwig Knorr independently report the Paal-Knorr synthesis. | Established a fundamental and versatile method for synthesizing substituted pyrroles from 1,4-diketones. | wikipedia.orgwikipedia.org |

| 1990s | The mechanism of the Paal-Knorr pyrrole synthesis is fully elucidated by V. Amarnath et al. | Provided a deeper understanding of this classic reaction, enabling further optimization. | wikipedia.org |

Positioning this compound within Contemporary Organic Synthesis and Medicinal Chemistry Research

While this compound is not itself the subject of extensive, dedicated research literature, it is commercially available and represents a valuable building block in organic synthesis. scbt.commatrixscientific.com Its significance is best understood by examining contemporary research on structurally related compounds.

The N-aryl-2,5-dimethylpyrrole scaffold is an active area of investigation in modern medicinal chemistry. Specifically, researchers have designed and synthesized series of these compounds as potent antitubercular agents. nih.govnih.gov In one notable study, a derivative featuring a cyclohexylmethylene side chain—structurally very similar to the cyclohexyl group in the target compound—demonstrated high potency against M. tuberculosis, including multidrug-resistant strains, at submicromolar concentrations. nih.govnih.gov This highlights the potential of the N-cycloalkyl-2,5-dimethylpyrrole framework in developing new therapeutics.

Furthermore, the broader class of N-substituted pyrroles is being explored for other therapeutic applications, such as the development of broad-spectrum antiviral treatments targeting filoviruses. acs.orgnih.gov Therefore, this compound is positioned as a relevant scaffold for medicinal chemistry programs. The lipophilic cyclohexyl group combined with the known bioactive 2,5-dimethylpyrrole core provides a foundation for creating novel molecules with potentially valuable pharmacological properties. Its straightforward synthesis via the Paal-Knorr reaction allows it to be readily incorporated into synthetic pathways for more complex molecular targets. researchgate.netfiveable.me

Table 3: Selected Research Applications of N-Substituted Pyrrole Scaffolds

| Application Area | Description | Example(s) | Source(s) |

| Antitubercular Agents | N-aryl-2,5-dimethylpyrrole derivatives have shown high potency against susceptible and multidrug-resistant M. tuberculosis. | A compound with a cyclohexylmethylene side chain was effective at submicromolar concentrations. | nih.govnih.gov |

| Antiviral Agents | N-substituted pyrrole-based heterocycles have been developed as potent, broad-spectrum entry inhibitors of filoviruses like Ebola and Marburg. | Inhibition was observed at submicromolar levels in pseudovirus assays. | acs.orgnih.gov |

| Anti-inflammatory Agents | Various pyrrole derivatives are known to possess anti-inflammatory properties. | Tolmetin and zomepirac (B1201015) are nonsteroidal anti-inflammatory drugs containing a pyrrole core. | nih.gov |

| Anticancer Agents | The pyrrole nucleus is found in drugs used for cancer treatment and in natural products with anticancer activity. | Sunitinib is an FDA-approved anticancer drug; lamellarins are natural products with a pyrrole ring. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMSMLRWXSENLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332896 | |

| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24836-02-0 | |

| Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Cyclohexyl 2,5 Dimethyl 1h Pyrrole

Classical Approaches for Pyrrole (B145914) Synthesis Utilized for 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely utilized methods for constructing the pyrrole ring. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), making it ideally suited for the synthesis of this compound from 2,5-hexanedione (B30556) and cyclohexylamine (B46788). wikipedia.orgrgmcet.edu.in

The classical Paal-Knorr reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound and a primary amine. wikipedia.org For the target molecule, this translates to the reaction between 2,5-hexanedione and cyclohexylamine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgnih.gov While effective, traditional protocols often require harsh conditions, such as prolonged heating in acidic media, which can be inefficient and lead to byproducts. rgmcet.edu.inacs.org Modern adaptations have significantly improved the efficiency and environmental footprint of this transformation.

Microwave (MW) irradiation has emerged as a powerful tool to accelerate organic reactions, and the Paal-Knorr synthesis is no exception. pensoft.net The application of microwave heating can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating methods. acs.orgnih.gov In the synthesis of this compound, irradiating a mixture of 2,5-hexanedione and cyclohexylamine, often in the presence of a mild acid catalyst or on a solid support, facilitates a rapid and efficient condensation. acs.orgorganic-chemistry.org The advantage of microwave assistance is particularly notable in cases where conventional heating yields are low or require extended reaction times, with some studies reporting that desired products were barely formed after 12 hours of traditional heating, whereas microwave synthesis afforded good yields in minutes. acs.org This rapid, controlled heating minimizes side reactions and decomposition of starting materials. pensoft.netscilit.com

The choice of solvent, or the lack thereof, plays a critical role in the efficiency of the Paal-Knorr synthesis. While traditional methods often employed solvents like boiling acetic acid, contemporary approaches have explored a range of media to optimize outcomes. acs.org Research has demonstrated that the reaction can be performed efficiently under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and simplifying product purification. rsc.orgacs.org

When a solvent is used, its polarity and properties can influence reaction rates. Water has been successfully used as a medium for Paal-Knorr reactions, offering an inexpensive and non-toxic alternative to organic solvents. rgmcet.edu.inorganic-chemistry.org The use of heterogeneous catalysts, such as silica-supported sulfuric acid or ion-exchange resins, under solvent-free conditions or in water, has proven effective for synthesizing various N-substituted pyrroles and can be readily applied to the synthesis of the title compound. rgmcet.edu.in These solid-supported catalysts can often be recovered and reused, further enhancing the economic and environmental viability of the synthesis. rgmcet.edu.in

The Paal-Knorr synthesis is the most direct route to this compound due to the commercial availability of 2,5-hexanedione and cyclohexylamine. acs.org Its efficiency, however, is highly dependent on the chosen conditions. Traditional thermal methods are often plagued by long reaction times and modest yields. In contrast, microwave-assisted protocols offer a significant improvement in both speed and yield. Catalyst choice also plays a pivotal role; mild Brønsted acids like acetic acid or solid-supported acids can enhance reaction rates significantly. rgmcet.edu.inorganic-chemistry.org

Below is a comparative table illustrating the efficiencies of different adaptations of the Paal-Knorr synthesis for a representative reaction of 2,5-hexanedione and a primary amine.

| Method | Catalyst/Conditions | Reaction Time | Typical Yield | Reference |

| Conventional Heating | Acetic Acid, Toluene (B28343), Reflux | 12 hours | <15% - 40% | acs.org |

| Microwave Irradiation | Acetic Acid, 120-150 °C | 2 - 10 minutes | 65% - 89% | pensoft.net |

| Solvent-Free | Stirring at Room Temp. | 1 - 24 hours | Excellent | rsc.org |

| Heterogeneous Catalyst | Amberlite IR 120, Solvent-Free | 30 - 60 minutes | Good to Excellent | rgmcet.edu.in |

This table is a representation based on general findings for Paal-Knorr synthesis and may be extrapolated for the specific synthesis of this compound.

Adaptations of Paal-Knorr Pyrrole Synthesis for N-Cyclohexyl Derivatization

Advanced Synthetic Strategies for the 1H-Pyrrole Core with Cyclohexyl Substitution

Beyond classical condensation reactions, modern organic synthesis has introduced novel methods for constructing substituted pyrrole rings, with electrochemistry offering a particularly innovative approach.

Electrochemical synthesis provides a powerful and sustainable alternative to traditional methods, often avoiding the need for stoichiometric chemical oxidants or harsh reagents. rsc.org Electrochemical oxidative annulation can be employed to construct polysubstituted pyrroles. For instance, a method demonstrated by Lei and coworkers involves the electrochemical oxidative annulation of primary amines with ketones. rsc.org

This strategy could be adapted for the synthesis of this compound. The proposed mechanism would involve the initial condensation of cyclohexylamine with one molecule of a suitable ketone. The resulting enamine or imine intermediate would then undergo electrochemical oxidation to form a radical cation. This reactive species could then dimerize or react with another equivalent of the ketone enolate, ultimately leading to a cyclized intermediate that aromatizes to the final pyrrole product. rsc.org Such electrochemical methods are noted for their high atom economy and mild reaction conditions, presenting a frontier in the synthesis of complex pyrrole derivatives. rsc.org

One-Pot Multicomponent Reactions (MCRs) for Pyrrole Scaffold Assembly

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted pyrroles from simple, readily available starting materials in a single step. acs.orgmdpi.com This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying purification procedures. semanticscholar.orgconicet.gov.ar While the most direct synthesis of this compound is the Paal-Knorr reaction between 2,5-hexanedione and cyclohexylamine (a two-component reaction), MCRs offer pathways to more complex, polysubstituted pyrrole derivatives in a single operation. wikipedia.orgresearchgate.net

The Hantzsch pyrrole synthesis is a classic example of an MCR, typically involving the reaction of a β-ketoester, an α-haloketone, and an amine (like ammonia or a primary amine). nih.gov This method allows for the construction of highly functionalized pyrroles. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported using tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govnih.gov

Recent advancements have focused on developing novel MCRs for diverse pyrrole structures. A catalyst- and chromatography-free MCR has been developed for synthesizing polysubstituted pyrroles from arylglyoxal, 1,3-dicarbonyl compounds, indole, and aromatic amines in a green solvent. acs.org Another example involves the iron(III) chloride-catalyzed domino Michael addition/cyclization of amines, dialkyl acetylenedicarboxylates, and phenacyl bromides to yield 1,2,3,5-tetrasubstituted pyrroles. nih.gov These strategies highlight the versatility of MCRs in creating diverse pyrrole libraries, even if not all directly produce the specific this compound.

Table 1: Comparison of Pyrrole Synthesis Methodologies

| Method | Components | Key Features | Typical Catalysts | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-dicarbonyl, primary amine | Simple, efficient, widely used for N-substituted pyrroles. | Acid catalysts (Brønsted or Lewis). | wikipedia.orgorganic-chemistry.org |

| Hantzsch Synthesis | β-ketoester, α-haloketone, amine | Classic MCR for functionalized pyrroles. | Typically base-catalyzed. | nih.gov |

| Modern MCRs | Varies (e.g., alkynes, nitriles, dicarbonyls, amines) | High atom economy, structural diversity, often environmentally benign. | Transition metals (Ti, Fe), organocatalysts. | acs.orgnih.gov |

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is crucial in pyrrole synthesis, influencing reaction rates, yields, and selectivity. Both metal-based and acid catalysts are extensively used, particularly in the context of the Paal-Knorr condensation, the most common route to this compound.

Copper catalysts have emerged as versatile and efficient promoters for various C-N bond-forming reactions, including pyrrole synthesis. nih.gov Different copper-based systems can be employed, from simple copper salts to heterogeneous catalysts, each impacting the reaction outcome. For instance, copper(II) acetate (B1210297) in hot toluene has been shown to be effective for the cyclization of β-hydroxyhomopropargylic sulfonamides to yield pyrroles. researchgate.net

In other protocols, a heterogeneous copper-on-carbon (Cu/C) catalyst has been used for the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method can also be performed as a one-pot reaction starting from 1,3-dienes. rsc.org The use of copper(I) iodide on carbon (CuI/C) has also been reported as an efficient and reusable heterogeneous Lewis acid catalyst. mdpi.com Furthermore, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a modern route to polysubstituted N-H pyrroles with high regioselectivity. acs.org The choice of copper source, ligands, solvent, and temperature are critical parameters that must be optimized to achieve high yields and prevent the formation of side products. nih.govresearchgate.net

Acid catalysis is fundamental to the Paal-Knorr synthesis, the primary method for producing this compound from 2,5-hexanedione and cyclohexylamine. wikipedia.orgtandfonline.com The reaction requires an acid to facilitate the cyclization and subsequent dehydration steps. wikipedia.orgrgmcet.edu.in

The mechanism involves the initial formation of a hemiaminal from the attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound. wikipedia.org The amine then attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate undergoes acid-catalyzed dehydration to yield the final aromatic pyrrole. wikipedia.orgorganic-chemistry.org

A wide array of acid catalysts can be used, and their nature can significantly affect the reaction conditions.

Brønsted Acids : Weak acids like acetic acid are commonly used and accelerate the reaction. organic-chemistry.org Stronger Brønsted acids such as trifluoroacetic acid, p-toluenesulfonic acid, and sulfamic acid have also been proven effective. mdpi.comasianpubs.org However, very harsh acidic conditions (e.g., pH < 3) can sometimes favor the formation of furan (B31954) byproducts. organic-chemistry.org

Lewis Acids : Various Lewis acids, including metal halides like FeCl₃, ZrCl₄, and InCl₃, are effective catalysts for this transformation, often under mild conditions. mdpi.comorganic-chemistry.org

Solid Acids : To improve catalyst recyclability and simplify workups, solid acid catalysts such as silica-supported sulfuric acid, clays (B1170129) (e.g., montmorillonite (B579905) KSF), and ion-exchange resins (e.g., Amberlyst-15) have been successfully employed. rgmcet.edu.inomicsonline.org These heterogeneous catalysts are particularly attractive for industrial applications. mdpi.comrgmcet.edu.in

Industrial-Scale Synthesis Considerations for this compound and its Precursors

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of process efficiency, safety, cost-effectiveness, and environmental impact.

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including enhanced safety, better process control, and higher throughput. acs.orgsyrris.com The synthesis of N-substituted pyrroles is well-suited to this technology. acs.org

A typical flow reactor setup for pyrrole synthesis involves pumping the precursor streams (e.g., a solution of 2,5-hexanedione and cyclohexylamine) through a heated tube or column packed with a heterogeneous catalyst. omicsonline.orgomicsonline.org

Reactor Types : Reactors can range from simple heated coils (often made of PFA or stainless steel) to more sophisticated chip-based microreactors or packed-bed reactors containing a solid catalyst. acs.orgsyrris.com For industrial production, larger microstructured glass or silicon carbide plate-based reactors may be used to achieve high production rates, such as 55.8 g per hour for a pyrrole derivative. acs.org

Process Optimization : Key parameters for optimization include residence time (controlled by flow rate and reactor volume), temperature, pressure, and stoichiometry of reactants. acs.org A study on the continuous flow synthesis of N-substituted pyrroles using a solid acid catalyst (Amberlyst-15) under solvent-free conditions demonstrated an 85% increase in throughput compared to batch reactions. omicsonline.org The plug-flow profile in these reactors ensures a narrow residence time distribution, leading to uniform product quality. omicsonline.org

Table 2: Process Parameters in Continuous Flow Pyrrole Synthesis

| Parameter | Description | Impact on Process | Reference |

|---|---|---|---|

| Flow Rate | The rate at which reactants are pumped through the reactor. | Inversely related to residence time; affects conversion and throughput. | acs.org |

| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate; higher temperatures can increase throughput but may lead to side products. | acs.org |

| Catalyst Bed | The type and amount of catalyst packed in the reactor. | Determines catalytic activity and reactor lifetime. Heterogeneous catalysts are preferred for ease of separation. | omicsonline.orgomicsonline.org |

| Solvent | The medium in which the reaction is carried out. | Affects solubility and reaction kinetics. Solvent-free conditions are ideal for green chemistry. | omicsonline.org |

Green chemistry principles are paramount in modern industrial processes. researchgate.netconicet.gov.ar For the synthesis of this compound, this involves using recyclable catalysts and minimizing waste.

Heterogeneous catalysts, such as solid acids (Amberlyst-15, silica-supported sulfuric acid) or metals on a solid support (Cu/C), are highly advantageous as they can be retained in a packed-bed reactor for continuous use or easily separated from the product stream for reuse. rsc.orgmdpi.comrgmcet.edu.in Studies have demonstrated excellent reusability for many of these systems. For example, an Amberlyst-15 catalyst used in a continuous flow system retained over 95% of its initial activity after washing and drying. omicsonline.orgomicsonline.org Similarly, certain magnetic nanoparticle-supported catalysts can be recovered using an external magnetic field and reused for multiple cycles without significant loss of activity. rgmcet.edu.innih.govrsc.org

Environmental impact is often quantified using metrics like the Environmental Factor (E-factor), which measures the mass of waste produced per unit of product. The shift from batch processing to continuous flow synthesis using solvent-free conditions can dramatically reduce the E-factor. For the synthesis of N-substituted pyrroles, a 70% reduction in the E-factor was reported when moving from a traditional batch reaction to a continuous flow process. omicsonline.orgomicsonline.org The use of water as a solvent, where possible, and the avoidance of toxic or volatile organic solvents further enhance the environmental profile of the synthesis. researchgate.net

Chemical Reactivity and Functionalization Strategies of 1 Cyclohexyl 2,5 Dimethyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole

The electron-donating nature of the nitrogen atom and the alkyl substituents render the pyrrole ring highly susceptible to electrophilic attack. This reactivity is harnessed to introduce various functional groups onto the heterocyclic core.

A primary example of electrophilic substitution on this pyrrole system is the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heterocyclic compounds. cambridge.orgorganic-chemistry.orgijpcbs.com This reaction introduces a carbaldehyde (formyl) group onto the pyrrole ring, yielding this compound-3-carbaldehyde. The process typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.org The resulting electrophilic chloriminium salt, also known as the Vilsmeier complex, then attacks the activated pyrrole ring. cambridge.orgwikipedia.org Subsequent hydrolysis of the iminium ion intermediate furnishes the final aldehyde product. wikipedia.org This formylation is a critical step for further derivatization, as the aldehyde group itself is a versatile functional handle for a variety of subsequent chemical transformations.

Table 1: Vilsmeier-Haack Formylation of this compound

| Reaction | Starting Material | Reagents | Product | Key Feature |

| Vilsmeier-Haack | This compound | 1. Phosphorus oxychloride (POCl₃) 2. N,N-dimethylformamide (DMF) 3. Aqueous workup | This compound-3-carbaldehyde chemscene.commatrixscientific.comuni.lu | Highly regioselective formylation at the C3 position. |

The regiochemical outcome of electrophilic substitution on the this compound ring is dictated by both electronic and steric factors. Pyrroles are generally prone to electrophilic attack at the C2 (alpha) position due to superior stabilization of the cationic intermediate. cambridge.org However, in this specific substrate, the C2 and C5 positions are already occupied by methyl groups. Consequently, electrophilic attack is directed to the available and still electron-rich C3 (beta) position. The Vilsmeier-Haack reaction is noted for its high regioselectivity in formylating the 3-position of the 2,5-disubstituted pyrrole ring.

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. cambridge.orgwikipedia.org This reagent then undergoes an electrophilic aromatic substitution reaction with the pyrrole. organic-chemistry.org The attack on the C3 carbon of the pyrrole ring leads to the formation of a cationic intermediate (an iminium ion), which is subsequently hydrolyzed during the workup phase to yield the aldehyde. wikipedia.org

Transformations of Functional Groups Derived from this compound

The carbaldehyde and carboxylic acid derivatives of this compound serve as versatile intermediates for synthesizing more complex molecules through various functional group transformations.

The aldehyde functionality of this compound-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a standard organic reaction achieved using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting product is this compound-3-carboxylic acid. nih.govchemscene.com This carboxylic acid derivative provides another valuable synthetic intermediate for further functionalization, such as esterification or amidation.

Table 2: Properties of this compound-3-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 797798-85-7 | nih.gov, chemscene.com |

| Molecular Formula | C₁₃H₁₉NO₂ | nih.gov, chemscene.com |

| Molecular Weight | 221.30 g/mol | chemscene.com |

| IUPAC Name | 1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid | nih.gov |

Conversely, the aldehyde group in this compound-3-carbaldehyde can be reduced to a primary alcohol. This conversion is typically accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction transforms the aldehyde into a hydroxymethyl group, opening pathways for synthesizing ethers, esters, and other alcohol-derived functionalities. Additionally, the aldehyde can participate in reductive amination reactions, where it reacts with an amine to form an imine intermediate that is then reduced in situ to yield a new amine.

The this compound-3-carboxylic acid derivative can undergo further reactions typical of carboxylic acids. Esterification, the conversion of the carboxylic acid to an ester, can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis. Alternatively, activating agents can be used to facilitate the reaction. ijpcbs.com

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can also be a potential transformation. This process often requires specific and sometimes harsh conditions, such as high temperatures or the use of specialized catalytic systems, and may proceed via complex mechanisms involving multiple steps like dehydrogenation and olefination, particularly in cyclic systems. nih.gov

Advanced Derivatization via Amination and Alkylation Strategies

Advanced functionalization of the this compound core often begins with the introduction of a versatile chemical handle, such as a formyl group, which can then be elaborated into more complex structures. Amination and alkylation strategies are central to building molecular complexity from this scaffold.

Reductive Amination of Formylated Pyrroles

Reductive amination is a powerful method for forming carbon-nitrogen bonds. For the this compound scaffold, this process typically starts with the formylation of the pyrrole ring, a reaction that introduces an aldehyde group.

The Vilsmeier-Haack reaction is a classic and efficient method for this purpose. It involves treating this compound with a Vilsmeier reagent, commonly generated in situ from phosphoryl chloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF). This electrophilic substitution reaction selectively installs a formyl group at the C3 position, yielding the key intermediate, this compound-3-carbaldehyde. matrixscientific.comchemscene.com

Once the aldehyde is in place, it can undergo reductive amination with a wide range of primary and secondary amines. The reaction proceeds in two main steps: the initial reaction between the aldehyde and the amine forms a transient imine or iminium ion intermediate. This intermediate is then reduced in the same pot to the corresponding amine. Mild reducing agents are often preferred to avoid reduction of other functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly effective due to its selectivity and tolerance for the slightly acidic conditions that favor imine formation. Other common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

This two-step, one-pot sequence provides a direct route to a variety of 3-(aminomethyl)pyrrole derivatives, which are valuable building blocks for more complex molecules.

Table 1: Illustrative Examples of Reductive Amination

| Amine Reactant | Reducing Agent | Product |

|---|---|---|

| Benzylamine | NaBH(OAc)₃ | 1-((1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl)benzylamine |

| Morpholine | NaBH(OAc)₃ | 4-((1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl)morpholine |

N-Alkylation and Side Chain Modifications on the Pyrrole Core

While the nitrogen of this compound is already alkylated with a cyclohexyl group, the principles of N-alkylation are fundamental to the synthesis of the parent compound itself and its analogues with different N-substituents. The most common method for preparing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), with a primary amine—in this case, cyclohexylamine (B46788). rgmcet.edu.inresearchgate.net The reaction is often facilitated by mild acidic conditions or heat and provides a direct and efficient route to the N-substituted 2,5-dimethylpyrrole core. organic-chemistry.orgresearchgate.net

Side chain modifications offer another avenue for derivatization. The term "side chain" can refer to the substituents at any position on the pyrrole ring. The most versatile handle for such modifications is the 3-formyl group introduced via the Vilsmeier-Haack reaction. This aldehyde can be readily transformed into other functional groups:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can effectively convert this compound-3-carbaldehyde into this compound-3-carboxylic acid. nih.gov This introduces a valuable functional group for amide coupling and other transformations.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are typically used to yield (1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol. This alcohol can then be used in esterification or etherification reactions.

Side-Chain Engineering: More advanced strategies in polymer chemistry, known as side-chain engineering, involve attaching complex functional units to a core structure to influence its physical and electronic properties. rsc.orgrsc.orgnih.gov While typically applied to macromolecules, the principles of attaching functional side chains to the pyrrole ring, for instance via the 3-carboxylic acid or 3-hydroxymethyl derivatives, are analogous.

Table 2: Key Side Chain Modification Reactions

| Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound-3-carbaldehyde | KMnO₄ or CrO₃ | This compound-3-carboxylic acid | Oxidation |

Synthesis of Prop-2-enoic Acid and Nitrile Derivatives

The 3-formyl group is also a key precursor for extending the carbon chain at the C3 position, notably for creating derivatives containing prop-2-enoic acid and nitrile functionalities.

Synthesis of Prop-2-enoic Acid Derivatives: The synthesis of (2E)-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is commonly achieved through a Knoevenagel or Doebner-Knoevenagel condensation. This reaction involves the condensation of the aldehyde, this compound-3-carbaldehyde, with an active methylene (B1212753) compound like malonic acid. The reaction is typically carried out in the presence of a basic catalyst, such as pyridine (B92270) or piperidine, often with heating. The initial condensation product undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid, which is a versatile Michael acceptor and a precursor for further chemical modifications.

Synthesis of Nitrile Derivatives: The conversion of the 3-formyl group to a 3-carbonitrile group creates another important synthetic intermediate. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. A standard laboratory method for this transformation involves two steps:

Oxime Formation: The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a suitable solvent, often with a base like sodium acetate (B1210297) to neutralize the liberated HCl, to form this compound-3-carbaldehyde oxime.

Dehydration: The resulting aldoxime is then dehydrated to the nitrile. A variety of dehydrating agents can be employed, including acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀).

One-pot procedures that convert aldehydes directly to nitriles are also available, offering a more streamlined synthetic route. These methods highlight the utility of the 3-cyanopyrrole scaffold as a versatile building block in medicinal and materials chemistry. nih.gov

Table 3: Synthesis of C3-Extended Derivatives

| Target Derivative | Starting Material | Key Reagent(s) | Reaction Type |

|---|---|---|---|

| Prop-2-enoic acid | This compound-3-carbaldehyde | Malonic acid, Pyridine | Knoevenagel Condensation |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclohexyl 2,5 Dimethyl 1h Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole and its analogues in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its structure. Protons on the pyrrole (B145914) ring, methyl groups, and the cyclohexyl substituent resonate at characteristic chemical shifts. Published data indicates that the two equivalent protons on the pyrrole ring (H-3 and H-4) appear as a singlet around δ 5.65-5.79 ppm. rsc.orgkcl.ac.uk The six protons of the two methyl groups at positions C-2 and C-5 also produce a sharp singlet, typically observed around δ 2.21-2.35 ppm. rsc.orgkcl.ac.uk The signals for the cyclohexyl group are more complex, with the methine proton (CH attached to the nitrogen) appearing as a multiplet between δ 3.76 and 3.95 ppm, and the remaining ten protons of the cyclohexyl ring resonating as a series of multiplets in the upfield region (δ 1.09-2.01 ppm). rsc.orgkcl.ac.uk

For derivatives such as this compound-3-carbaldehyde, the introduction of an aldehyde group significantly alters the spectrum. The aldehyde proton gives a characteristic downfield singlet at approximately δ 9.19 ppm. ucl.ac.uk The symmetry of the pyrrole ring is broken, causing the remaining ring proton (H-4) to appear as a singlet around δ 5.65 ppm. ucl.ac.uk The two methyl groups become non-equivalent, showing two distinct singlets. ucl.ac.uk

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Key Derivative in CDCl₃

| Proton | This compound | This compound-3-carbaldehyde |

|---|---|---|

| Pyrrole H (3,4) | 5.65-5.79 (s, 2H) | 5.65 (s, 1H, H-4) |

| Methyl H (2,5) | 2.21-2.35 (s, 6H) | 1.98 (s, 3H), 1.7 (s, 3H) |

| Cyclohexyl CH-N | 3.76-3.95 (m, 1H) | 3.38-3.40 (t, 1H) |

| Cyclohexyl CH₂ | 1.09-2.01 (m, 10H) | 0.76-1.40 (m, 10H) |

| Aldehyde CHO | N/A | 9.19 (s, 1H) |

Data sourced from multiple literature reports. rsc.orgkcl.ac.ukucl.ac.uk

While ¹H and ¹³C NMR confirm the connectivity of atoms, advanced 2D NMR techniques are necessary to elucidate stereochemical details, such as the preferred conformation of the N-cyclohexyl group relative to the pyrrole ring. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for this purpose as they detect through-space interactions between protons that are in close proximity (typically < 5 Å). tum.de

For a molecule like this compound, a NOESY or ROESY experiment would reveal correlations between the protons of the cyclohexyl ring and the protons of the methyl groups on the pyrrole ring. The presence and intensity of these cross-peaks can establish the spatial arrangement and preferred orientation of the substituents. For small to medium-sized molecules (MW < 700), NOESY is generally the preferred technique. The ROESY experiment is particularly useful for medium-sized molecules where the NOE may be close to zero. These analyses are crucial for understanding how the bulky cyclohexyl group is oriented and whether its rotation is hindered.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, HRMS analysis of derivatives like this compound-3-carbaldehyde confirms its molecular formula of C₁₃H₁₉NO. ucl.ac.uk

Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) of this compound would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the cyclohexyl substituent or fragmentation within the cyclohexyl ring, leading to stable charged species.

Table 2: Predicted MS Data and Adducts for this compound Derivatives

| Species | Adduct | Predicted m/z | Notes |

|---|---|---|---|

| This compound-3-carbaldehyde | [M+H]⁺ | 206.15395 | Protonated molecule, commonly seen in ESI-MS. |

| This compound-3-carbaldehyde | [M+Na]⁺ | 228.13589 | Sodium adduct, also common in ESI-MS. |

| This compound-3-carbaldehyde | [M]⁺˙ | 205.14612 | Molecular ion observed in EI-MS. |

Predicted data sourced from PubChem.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-N bonds.

The spectrum is expected to show strong peaks in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the cyclohexyl and methyl groups. The C-N stretching vibration of the N-substituted pyrrole would likely appear in the 1200-1350 cm⁻¹ range. The characteristic vibrations of the pyrrole ring itself (C=C and C-H stretching and bending) would also be present. For comparison, the spectrum of the parent 2,5-dimethyl-1H-pyrrole shows characteristic peaks that can be used as a baseline for identifying the contributions of the pyrrole core. For derivatives like this compound-3-carbaldehyde, a very strong absorption band for the carbonyl (C=O) stretch would be prominent, typically appearing in the region of 1650-1700 cm⁻¹.

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction. For derivatives of this compound, this technique provides incontrovertible proof of structure and stereochemistry. Studies on related substituted pyrrole derivatives, such as 3,4-dimethyl-1H-pyrrole-2,5-diones, have utilized this method to reveal details about the planarity of the pyrrole ring and the torsion angles between the ring and its substituents. For a derivative like this compound-3-carbaldehyde, X-ray analysis would confirm the relative orientation of the cyclohexyl ring, the pyrrole core, and the aldehyde group, providing valuable insight into steric effects and potential intermolecular hydrogen bonding in the crystal lattice.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data from single-crystal X-ray diffraction studies for the specific compound, this compound. Consequently, a detailed analysis of its solid-state conformation, including precise bond lengths, bond angles, and torsional angles, cannot be provided at this time.

While crystallographic data is a cornerstone for understanding the precise three-dimensional arrangement of molecules in the solid state, its absence for this compound means that a definitive description of its crystal packing and intermolecular interactions remains undetermined.

Computational Chemistry and Theoretical Studies on 1 Cyclohexyl 2,5 Dimethyl 1h Pyrrole

Molecular Modeling and Dynamics Simulations

Intermolecular Interactions and Self-Assembly Prediction:No studies predicting how 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole molecules might interact with each other or form larger assemblies were discovered.

To generate the requested article, specific computational chemistry literature focusing solely on this compound is required.

In Silico Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the electronic properties of the pyrrole (B145914) ring, influenced by the electron-donating methyl groups at positions 2 and 5, and the bulky cyclohexyl group attached to the nitrogen atom. Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the distribution of electron density and predict the most probable sites for electrophilic and nucleophilic attack.

The pyrrole ring is an electron-rich aromatic system, and the methyl groups further enhance the electron density, particularly at the C3 and C4 positions. The N-cyclohexyl group, being a saturated alkyl group, has a mild electron-donating effect through induction. However, its primary influence is steric, potentially hindering reactions at the nitrogen atom and influencing the orientation of incoming reactants.

Key Predicted Reactivity Parameters:

| Parameter | Predicted Value/Observation | Significance |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the pyrrole ring, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be more diffusely distributed. | The energy and distribution of HOMO and LUMO are crucial in predicting the compound's reactivity in pericyclic reactions and its susceptibility to electrophilic attack. |

| Electrostatic Potential (ESP) Map | The ESP map would likely show a region of negative potential above and below the plane of the pyrrole ring, with the most negative region concentrated near the C3 and C4 positions. | This indicates that these positions are the most favorable sites for electrophilic aromatic substitution. |

| Fukui Functions | Calculation of Fukui functions can provide a more quantitative measure of the reactivity of different atomic sites. For electrophilic attack, the C3 and C4 positions are predicted to have the highest values. | These indices help in predicting the regioselectivity of chemical reactions. |

While specific computational studies on the reactivity of this compound are not extensively documented in publicly available literature, the general principles of pyrrole chemistry, supported by computational analysis of related structures, provide a strong basis for these predictions.

Computational Assessment of Derived Compounds for Biological Interactions

Computational methods are instrumental in evaluating the potential of derivatives of this compound as therapeutic agents. These in silico techniques can predict how these compounds might interact with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its protein target. Derivatives of 2,5-dimethyl-1H-pyrrole have been investigated as potential inhibitors of various enzymes, including those relevant to infectious diseases.

For instance, the Mycobacterium membrane protein Large (MmpL3) is an essential protein in Mycobacterium tuberculosis and a promising target for new anti-tubercular drugs. While no direct docking studies of this compound with MmpL3 are published, studies on structurally related indole-2-carboxamides with N-cyclohexyl substituents provide valuable insights. In these studies, the cyclohexyl group often occupies a hydrophobic pocket within the MmpL3 binding site, contributing significantly to the binding affinity. nih.gov The docked poses of these molecules revealed that the hydrophobic pockets were a good fit for the cyclohexyl groups. nih.gov

Hypothetical Docking Interaction of a this compound Derivative with MmpL3:

| Interaction Type | Interacting Residues of MmpL3 (Hypothetical) | Contribution to Binding |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | The cyclohexyl and dimethylpyrrole moieties would likely engage in van der Waals interactions with nonpolar residues in the binding pocket. |

| Pi-Alkyl Interactions | Phenylalanine, Tyrosine | The aromatic pyrrole ring could interact with the alkyl side chains of nearby amino acids. |

It is important to note that these are inferred interactions based on studies of similar scaffolds. A dedicated molecular docking study of this compound and its direct derivatives would be necessary to confirm these predictions.

Computational tools can predict a range of ADME properties based on the molecular structure. For a compound like this compound, the following predictions can be made based on its structural features and data from related compounds.

Predicted ADME Properties for this compound and its Derivatives:

| ADME Property | Predicted Characteristic | Rationale |

| Absorption | Good oral bioavailability predicted. | The compound has a relatively low molecular weight and a moderate lipophilicity (predicted XlogP for a similar structure is 2.6), which are favorable for intestinal absorption. |

| Distribution | Likely to distribute into tissues. | The lipophilic nature of the cyclohexyl and dimethylpyrrole groups suggests it may have a volume of distribution greater than total body water. |

| Metabolism | Potential for oxidative metabolism. | The cyclohexyl ring and the methyl groups on the pyrrole ring are potential sites for hydroxylation by cytochrome P450 enzymes. |

| Excretion | Likely to be excreted as metabolites. | Following metabolism to more polar compounds, renal or biliary excretion would be the probable routes. |

| Drug-Likeness | Generally compliant with Lipinski's Rule of Five. | The molecular weight, lipophilicity, and number of hydrogen bond donors/acceptors are expected to fall within the ranges defined by Lipinski's rules for orally active drugs. |

These predictions are based on computational models and data from derivatives. Experimental validation is necessary to confirm the actual ADME profile of this compound.

Research in Biological Activity and Medicinal Chemistry Applications of 1 Cyclohexyl 2,5 Dimethyl 1h Pyrrole Derivatives

Development of Antimycobacterial Agents Based on the 2,5-Dimethylpyrrole Scaffold

The urgent need for novel drugs to combat tuberculosis (TB), especially multidrug-resistant (MDR-TB) strains, has driven research into new chemical entities. The 2,5-dimethylpyrrole core has been identified as a key feature for antimycobacterial activity, stemming from efforts to create hybrid molecules of known antitubercular agents like BM212 and SQ109. ucl.ac.uknih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Anti-Tuberculosis Activity

Investigations into the structure-activity relationship (SAR) of 2,5-dimethylpyrrole derivatives have provided crucial insights for optimizing their antitubercular potency. A key finding is that while the 2,5-dimethylpyrrole core is essential, modifications at the N-1 position of the pyrrole (B145914) ring are well-tolerated and can significantly influence activity. ucl.ac.uk

Studies involving the replacement of the N-phenyl group with other cyclic moieties have shown that a cyclohexyl group is a favorable substitution. ucl.ac.uk For instance, a derivative featuring a cyclohexyl group at the N-1 position (compound 5a) demonstrated notable activity against Mycobacterium tuberculosis (M. tuberculosis) with a Minimum Inhibitory Concentration (MIC90) of 1.74 µg/mL. ucl.ac.uk Further exploration revealed that incorporating a cyclohexylmethylene side chain at other positions, such as C3 of the pyrrole core, also leads to potent inhibitory effects, underscoring the importance of this lipophilic group for antimycobacterial action. ucl.ac.uknih.govresearchgate.net

The following table summarizes the antimycobacterial activity of selected 2,5-dimethylpyrrole derivatives, highlighting the impact of different substituents on their efficacy against the M. tuberculosis H37Rv strain. ucl.ac.uk

| Compound | N-1 Substituent | Other Key Features | MIC90 (µg/mL) |

| 5a | Cyclohexyl | - | 1.74 |

| 5e | 4-Chlorobenzyl | - | 1.39 |

| 5n | 4-Fluorobenzyl | Cyclohexanemethyl at C3 side chain | 0.73 |

| 5q | 2-Benzothiazolyl | Cyclohexanemethyl at C3 side chain | 0.40 |

| 5r | Phenyl | Isoniazid (B1672263) hybrid | 0.49 |

This table is generated based on data presented in the referenced article. ucl.ac.uk

Efficacy against Mycobacterium tuberculosis Strains, Including Multidrug-Resistant Isolates

A significant advantage of the 2,5-dimethylpyrrole scaffold is the potent activity of its derivatives against not only the standard H37Rv strain of M. tuberculosis but also against clinically isolated multidrug-resistant (MDR) strains. ucl.ac.ukresearchgate.net The emergence of MDR-TB, defined by resistance to at least isoniazid and rifampicin, poses a major global health threat, making the discovery of active compounds in this area a high priority. msptm.org

Derivatives of 2,5-dimethylpyrrole have demonstrated impressive efficacy against these challenging strains. For example, compound 5d, which bears a cyclohexylmethylene side chain, showed high potency against MDR-TB strains with MIC values in the submicromolar range. nih.govnih.gov Specifically, it proved to be a powerful inhibitor of the MDR-TB strain CCM11.1 with an MIC of 0.12 µg/mL. nih.gov Other analogues, such as 5g, 5i, and 5n, also showed superior activity against a panel of MDR-TB clinical isolates. ucl.ac.uk Furthermore, select compounds were effective at inhibiting the growth of intracellular mycobacteria, which is crucial as M. tuberculosis can survive and replicate within host macrophages. ucl.ac.uknih.gov The pyrrole derivative BM212 was also shown to be inhibitory to drug-resistant mycobacteria. nih.gov

Investigation of Inhibitory Mechanisms against Mycobacterial Targets (e.g., MmpL3)

The likely molecular target for this class of compounds has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). ucl.ac.ukresearchgate.net MmpL3 is an essential transporter protein in M. tuberculosis, responsible for flipping trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, across the cytoplasmic membrane. nih.gov The disruption of this process inhibits the formation of the mycobacterial cell wall, which is vital for the bacterium's survival. nih.gov

Computational docking studies have shown that 2,5-dimethylpyrrole derivatives can bind to a pocket within the MmpL3 protein structure. ucl.ac.uk Their binding mode is similar to that of other known MmpL3 inhibitors, such as SQ109 and BM212. ucl.ac.ukresearchgate.net This interaction is supported by experimental evidence where treatment of M. tuberculosis with these compounds leads to the accumulation of TMM, consistent with MmpL3 inhibition. nih.gov The ability to target MmpL3 is a promising strategy for anti-TB drug development, as several distinct chemical scaffolds have been found to inhibit its function. nih.govnih.gov

Anticancer Activity Investigations of Related Pyrrole Derivatives

The structural versatility of the pyrrole ring has also made it a valuable scaffold in the search for new anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells.

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

Numerous studies have assessed the cytotoxic effects of pyrrole derivatives against a wide range of human cancer cell lines. These in vitro assays are a primary step in identifying potential anticancer drug candidates.

For example, certain pyrrole derivatives have been tested against human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). mdpi.com One such derivative, compound 4d, which features a 2-benzylamino-4,5-dimethylphenyl moiety at the N-1 position, demonstrated a strong, dose-dependent cytotoxic effect, particularly against LoVo colon cancer cells. mdpi.com

Other research has focused on pyrrolo ucl.ac.uknih.govucl.ac.uknih.govbenzodiazepine (PBD)-polyamide conjugates. These hybrid molecules have shown high cytotoxicity against multiple cancer cell lines, including those from non-small cell lung, colon, melanoma, renal, and breast cancers, such as MDA-MB-435. psu.edu Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been evaluated against various cancer cell lines, with compound 10a being the most potent against prostate cancer cells (PC3) and compound 10b showing strong activity against breast cancer cells (MCF-7). nih.gov

The table below presents a summary of the cytotoxic activity of various pyrrole derivatives against different human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

| Pyrrole derivative 4d | LoVo (Colon) | High dose-dependent cytotoxicity | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | IC50 = 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | IC50 = 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | IC50 = 4.55 µM | nih.gov |

| PBD-polyamide conjugate 46 | MDA-MB-435 (Breast) | log10LC50 = -7.11 | psu.edu |

| Triazene derivative C | MCF7 (Breast) | IC50 = 0.560-3.33 µM | nih.gov |

| Sunitinib-pyridinol hybrid 6F | MDA-MB-231 (Breast) | Apoptosis induction | rsc.org |

This table is generated based on data from the referenced articles. mdpi.compsu.edunih.govnih.govrsc.org

Design and Synthesis of Hybrid Molecules with Anticancer Potential

A prominent strategy in anticancer drug design involves the creation of hybrid molecules, which combine the structural features of a pyrrole scaffold with other pharmacologically active moieties. This approach aims to develop novel compounds with enhanced potency, better selectivity, or new mechanisms of action.

One such approach involves synthesizing hybrids of the pyridin-3-ol scaffold and pyrrole-2-carbaldehydes to create mimics of the anticancer drug Sunitinib. rsc.org These hybrid compounds demonstrated comparable or superior anticancer activity to Sunitinib against several cancer cell lines. rsc.org Their mechanism was found to involve the induction of apoptosis, mediated through the p53 pathway and the downregulation of survival proteins like Bcl-2. rsc.org

Another strategy is the conjugation of pyrrole units to other complex molecules. For instance, pyrrolo ucl.ac.uknih.govucl.ac.uknih.govbenzodiazepines (PBDs), which are potent DNA-interactive agents, have been linked to glycosylated pyrrole and imidazole (B134444) polyamides. psu.edu This hybridization aims to improve properties like water solubility and target specificity, leading to highly cytotoxic agents against numerous human cancer cell lines. psu.edu Similarly, researchers have designed and synthesized 2-phenylpyrimidine (B3000279) coumarin (B35378) derivatives as potential telomerase inhibitors, demonstrating a favorable effect against tumor cell proliferation. nih.gov The design of these complex molecules often relies on multicomponent reactions, which allow for the efficient, one-pot synthesis of diverse chemical scaffolds. rug.nl

Studies as Enzyme Inhibitors and Other Biological Targets

The pyrrole scaffold is a recurring motif in a multitude of biologically active compounds, and its derivatives have been the subject of extensive research in medicinal chemistry. The electronic properties and the ability to substitute the pyrrole ring at various positions make it a versatile template for designing molecules that can interact with a range of biological targets, including enzymes.

Exploration of Pyrrole Derivatives as MurA Enzyme Inhibitors (via Michael addition mechanism, noted for similar pyrrole-derived structures)

The enzyme MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial enzyme in the biosynthesis of the bacterial cell wall. nih.gov It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). psu.edu As this enzyme is essential for both Gram-positive and Gram-negative bacteria and lacks a human homolog, it represents an attractive target for the development of novel broad-spectrum antibiotics. nih.govpsu.edu

One of the established mechanisms for the inhibition of MurA involves the covalent modification of a cysteine residue (Cys115 in E. coli MurA) in the active site. nih.gov Certain inhibitors, particularly those containing highly electrophilic moieties, can act as Michael acceptors, leading to an irreversible covalent bond with the thiol group of the cysteine residue through a Michael addition reaction. nih.gov

While direct studies on 1-cyclohexyl-2,5-dimethyl-1H-pyrrole as a MurA inhibitor are not prominent in the literature, the exploration of other pyrrole-containing structures as MurA inhibitors provides a basis for potential investigation. For instance, inhibitors with electrophilic groups have been identified to target MurA through this covalent interaction. nih.gov The core pyrrole structure can be functionalized with groups that could participate in such a reaction, making derivatives of this compound potential candidates for MurA inhibition.

The general principle of Michael addition inhibitors for MurA is outlined in the table below:

| Inhibitor Type | Mechanism of Action | Key Structural Feature | Reference |

| Michael Acceptors | Covalent modification of active site Cys115 via Michael addition. | Electrophilic moiety capable of accepting a nucleophilic attack from the thiol group of cysteine. | nih.gov |

| Fosfomycin | Covalent modification of Cys115, but requires the presence of the substrate UNAG to induce a conformational change in the enzyme. | Phosphonate antibiotic. | psu.edu |

Further research could focus on synthesizing derivatives of this compound that incorporate a Michael acceptor moiety to explore their potential as MurA enzyme inhibitors.

Broader Antimicrobial Potential of Functionalized Pyrroles

The pyrrole ring is a key structural component in many naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. benthamdirect.comnih.gov The functionalization of the pyrrole core has been a successful strategy in the development of new antimicrobial agents. researchgate.netacgpubs.org

Studies have shown that various substituted pyrrole derivatives possess significant antibacterial and antifungal activity. For example, a series of novel pyrrole derivatives bearing other heterocyclic rings demonstrated promising activity against various bacterial and fungal strains. benthamdirect.com Similarly, newly synthesized pyrrole derivatives have shown potent antibacterial and antifungal effects, with some compounds exhibiting potency comparable or superior to standard drugs like Ciprofloxacin and Clotrimazole. researchgate.netscielo.org.mx

The antimicrobial efficacy of pyrrole derivatives is often dependent on the nature and position of the substituents on the pyrrole ring. For instance, the incorporation of a 4-hydroxyphenyl ring in certain pyrrole derivatives was found to be a key feature for their antifungal activity against Candida albicans. researchgate.netscielo.org.mx In another study, specific 1,2,3,4-tetrasubstituted pyrrole derivatives displayed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org The lack of activity against Gram-negative bacteria in some cases is thought to be due to the lower permeability of their outer membrane. acgpubs.org

The table below summarizes the antimicrobial activity of some functionalized pyrrole derivatives from various studies:

| Pyrrole Derivative Type | Target Organisms | Key Findings | Reference |

| Pyrroles with heterocyclic substituents | Bacteria and Fungi | Some derivatives showed high antibacterial and antifungal activities compared to standard drugs. | benthamdirect.com |

| Pyrrole-thiazole derivatives | E. coli, S. aureus, A. niger, C. albicans | Compound 3d showed equipotent activity to Ciprofloxacin against E. coli and S. aureus. Compound 3e was equipotent to Clotrimazole against A. niger and C. albicans. | scielo.org.mx |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Compounds 4 , 11 , and 12 showed promising activity against Gram-positive bacteria, in some cases exceeding that of tetracycline. | acgpubs.org |

These findings underscore the vast potential of functionalized pyrroles as a source of new antimicrobial agents. The core structure of this compound provides a scaffold that can be further modified to explore and optimize its antimicrobial properties.

Research in Materials Science and Specialty Chemicals Applications of Pyrrole Derivatives

Utilization of Functionalized Pyrroles as Intermediates in Specialty Chemical Synthesis

The synthesis of highly functionalized pyrroles is a dynamic and challenging field of chemical research that spans from medicinal chemistry to materials science. epa.gov These compounds are crucial building blocks, or intermediates, for constructing more complex molecular architectures. researchgate.net The inherent reactivity of the pyrrole (B145914) ring, particularly its susceptibility to electrophilic substitution, makes it a versatile platform for introducing various functional groups. researchgate.net However, achieving specific substitution patterns (regioselectivity) can be complex, necessitating the development of sophisticated synthetic methods. epa.gov

Multicomponent reactions and C-H bond functionalization are among the modern strategies employed to create structurally diverse pyrrole derivatives efficiently. rsc.orgrsc.org These methods allow for the direct installation of functional groups onto the pyrrole core, which can then be used in subsequent synthetic steps. The existence of compounds such as 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and this compound-3-carbaldehyde illustrates this principle. nih.govmatrixscientific.com The carboxylic acid and aldehyde groups on these molecules are reactive handles that allow them to serve as intermediates for creating specialty chemicals, such as azo compounds, which are used in the production of dyes. wikipedia.org The synthesis of such derivatives underscores the role of the parent compound, this compound, as a foundational scaffold for further chemical elaboration.

Potential as Building Blocks for Polymeric Materials and Dyes (General Pyrrole Applications)

Pyrrole derivatives are extensively studied for their potential as monomers for advanced functional materials, most notably conducting polymers and specialized dyes. nih.govtcichemicals.com The ability of pyrrole to polymerize, particularly through electrochemical methods, gives rise to polypyrrole (PPy), a well-known conducting polymer. nih.gov While PPy itself has limitations like poor mechanical properties, these can be overcome by copolymerizing pyrrole with its functionalized derivatives. nih.govmdpi.com This strategy allows for the fine-tuning of the resulting polymer's properties, such as solubility, conductivity, and thermal stability, expanding its applications in electronics, sensors, and energy storage devices. nih.govmdpi.com

In the field of dyes and pigments, pyrrole-based structures are of significant interest. Diketopyrrolo[3,4-c]pyrroles (DPP) are a class of high-performance pigments known for their brilliant colors, high fluorescence quantum yields, and excellent stability. nih.gov These properties make them ideal for a range of technological applications, including organic solar cells and fluorescent probes. nih.govrsc.org The synthesis of novel pyrrole derivatives is fundamental to the development of new dyes. For instance, new 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives have been synthesized and tested as dyes in dye-sensitized solar cells (DSSCs), demonstrating their potential in energy conversion. scielo.brscielo.br These applications highlight the versatility of the pyrrole scaffold as a building block for creating a wide spectrum of functional materials. researchgate.net

Interactive Table 2: Selected Applications of Pyrrole-Based Materials

| Material Class | Specific Examples | Key Properties | Applications |

|---|---|---|---|

| Conducting Polymers | Polypyrrole (PPy), Copolymers of pyrrole derivatives nih.gov | High conductivity, Biocompatibility, Tunable properties nih.gov | Optoelectronics, Biosensors, Energy storage nih.gov |

| Dyes and Pigments | Diketopyrrolopyrroles (DPP), Fluorescent pyrrole derivatives nih.govnih.gov | High fluorescence, Large extinction coefficients, Thermal stability nih.gov | Dye-sensitized solar cells (DSSCs), Organic electronics, Bioimaging, High-performance paints nih.govscielo.br |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-3-carboxylic acid |

| This compound-3-carbaldehyde |

| Polypyrrole (PPy) |

| Diketopyrrolo[3,4-c]pyrroles (DPP) |

| 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles |

Future Directions and Emerging Research Avenues for 1 Cyclohexyl 2,5 Dimethyl 1h Pyrrole

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of pyrrole (B145914) derivatives is a cornerstone of organic chemistry, with classic methods like the Paal-Knorr, Hantzsch, and Knorr syntheses being well-established. rsc.org However, the future of chemical synthesis lies in the adoption of green chemistry principles, which prioritize waste reduction, energy efficiency, and the elimination of hazardous substances. For 1-cyclohexyl-2,5-dimethyl-1H-pyrrole, research is moving towards more environmentally benign synthetic routes.

A significant advancement is the development of catalyst and solvent-free room temperature synthesis. rsc.org One such method involves the direct condensation of 2,5-hexanedione (B30556) with cyclohexylamine (B46788) under neat (solvent-free) conditions. rsc.org This approach represents the ultimate green synthesis, as it eliminates the need for catalysts that may require recycling and reagents that require disposal. rsc.org Microwave-assisted Paal-Knorr condensation has also been employed, which can accelerate the reaction in organic solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). ucl.ac.uk

Future research will likely focus on optimizing these green methodologies. The exploration of ionic liquids as alternative reaction media is another promising area. rsc.org Ionic liquids can serve as Lewis-acidic catalytic media for dehydrating cyclocondensations like the Paal-Knorr synthesis, with the added benefit that the catalyst/ionic liquid system can often be recovered and reused. rsc.org The goal is to develop scalable, practical, and economically viable syntheses that align with the principles of sustainability. tum.de

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Key Features | Green Chemistry Advantages | Reference |

|---|---|---|---|

| Classical Paal-Knorr | Condensation of a 1,4-dicarbonyl compound with a primary amine, often with an acid catalyst. | Established and versatile. | rsc.org |

| Microwave-Assisted | Uses microwave irradiation to accelerate the Paal-Knorr reaction. | Reduced reaction times. | ucl.ac.uk |

| Catalyst & Solvent-Free | Direct reaction of starting materials at room temperature without added catalysts or solvents. | High atom economy, no solvent waste, no catalyst disposal issues. | rsc.org |

| Ionic Liquid Media | Employs ionic liquids as a recyclable solvent and catalytic medium. | Reusability of the catalytic system, potentially milder reaction conditions. | rsc.org |

Advanced Computational Studies for Rational Design of Bioactive Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of bioactive molecules. For derivatives of this compound, computational studies have been pivotal in understanding their mode of action and in designing new, more potent compounds, particularly as antitubercular agents. ucl.ac.ukkcl.ac.uk

Research has identified the mycobacterial membrane protein MmpL3, a mycolic acid transporter essential for the viability of Mycobacterium tuberculosis, as a plausible target. kcl.ac.uk Docking simulations have been used to predict how derivatives of this compound bind within the MmpL3 structure. ucl.ac.uk These studies suggest that the compounds can fit into hydrophobic pockets within the protein, with the cyclohexyl and pyrrole moieties interacting with hydrophobic regions. ucl.ac.uk

Future computational work will involve more sophisticated modeling and screening techniques. The use of homology models of MmpL3 has already proven effective for virtual high-throughput screening, leading to the identification of novel, highly active compounds. kcl.ac.uk Emerging research will likely leverage artificial intelligence and machine learning to refine these models, predict drug-target interactions with greater accuracy, and explore vast virtual chemical libraries to identify new derivatives with optimized activity against drug-resistant bacterial strains and low eukaryotic toxicity. kcl.ac.uk These advanced computational approaches will accelerate the design-synthesis-testing cycle, making the discovery of new drug candidates more efficient.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the core synthesis of the this compound scaffold is well-understood, its potential for further chemical transformation remains an active area of investigation. The pyrrole ring and its substituents offer multiple sites for functionalization, allowing it to serve as a versatile intermediate for more complex molecules.

A key transformation pathway involves the formylation of the pyrrole ring at the C3 position using the Vilsmeier-Haack reaction, which generates this compound-3-carbaldehyde. ucl.ac.uk This aldehyde group is a versatile chemical handle that can undergo further reactions, such as reductive amination, to introduce diverse side chains. ucl.ac.uk The aldehyde can also be converted to a carboxylic acid via oxidation or reduced to an alcohol.

Emerging research is exploring more advanced cross-coupling strategies. For instance, N-aryl-2,5-dimethylpyrroles can be activated to form sulfonium (B1226848) salts, which can then participate in Negishi-type cross-coupling reactions with organozinc reagents. tum.de This methodology opens up new avenues for creating complex carbon-carbon bonds. Future studies will likely focus on discovering novel catalytic systems to functionalize the pyrrole core with greater precision and efficiency, exploring direct C-H activation, and developing new multicomponent reactions to build molecular complexity in a single step.

Table 2: Key Transformations of the this compound Scaffold

| Reaction Type | Reagents | Product Type | Purpose | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-carbaldehyde derivative | Introduces a versatile aldehyde functional group. | ucl.ac.uk |

| Reductive Amination | Amine, Na(AcO)₃BH | 3-aminomethyl derivative | Attaches various amine side chains for SAR studies. | ucl.ac.uk |

| Oxidation | Potassium permanganate (B83412) | 3-carboxylic acid derivative | Creates a carboxylic acid functional group. |

| Negishi Cross-Coupling | Activation (e.g., Tf₂O), Organozinc reagent, Palladium catalyst | Arylated or alkylated derivatives | Forms new C-C bonds for complex molecule synthesis. | tum.de |